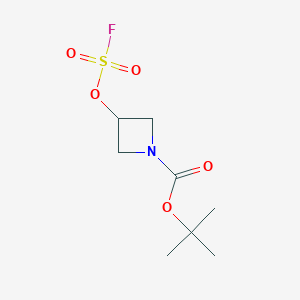

Tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO5S/c1-8(2,3)14-7(11)10-4-6(5-10)15-16(9,12)13/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZGIUDIEDCHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.

Introduction of Fluorosulfonyloxy Group: The fluorosulfonyloxy group can be introduced using reagents like fluorosulfonyl chloride (FSO2Cl) under controlled conditions.

Protection with Tert-butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorosulfonyloxy group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Oxidation Reactions: Oxidation of the azetidine ring can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., acetone).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an azetidine derivative with an amino group, while reduction can yield an azetidine alcohol.

Scientific Research Applications

Tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules, including potential drug candidates for various diseases.

Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers and coatings.

Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

Organic Synthesis: The compound is a valuable building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or an active pharmaceutical ingredient that interacts with biological targets such as enzymes or receptors. The fluorosulfonyloxy group can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate and related azetidine derivatives:

Key Observations:

- Reactivity : The fluorosulfonyloxy group in the target compound is more electrophilic than the aldehyde (-CHO) in ’s derivative, making it superior for nucleophilic displacement reactions. In contrast, the chlorosulfonylmethyl group in ’s compound offers reactivity toward amines or alcohols but requires careful handling due to Cl⁻ release .

- Stability : Compounds with electron-withdrawing groups (e.g., -CN, -SO₂-F) exhibit reduced stability under basic conditions compared to simpler derivatives like tert-butyl 3-fluoroazetidine-1-carboxylate .

- Synthetic Utility : The Boc group in all listed compounds ensures compatibility with orthogonal protection strategies in multi-step syntheses.

Physicochemical Properties

- Solubility: Derivatives with polar groups (e.g., -CHO in , -SO₂-F in the target compound) show increased solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduced solubility in non-polar solvents.

- Thermal Stability: Fluorosulfonyloxy-containing compounds may decompose at elevated temperatures due to the labile S-O bond, whereas cyano or trifluoromethylthio derivatives (e.g., ) exhibit higher thermal stability.

Biological Activity

Tert-butyl 3-fluorosulfonyloxyazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant studies that highlight its significance in various applications.

Chemical Structure

The compound is characterized by the following molecular formula: . Its structure includes a tert-butyl group, a fluorosulfonyloxy moiety, and an azetidine ring, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing azetidine rings often exhibit antimicrobial activity. For instance, studies have shown that derivatives of azetidine can inhibit bacterial growth, particularly against strains like Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | >250 | E. coli |

| Control (known antibiotic) | 0.5 | E. coli |

The data suggest that while the compound may not possess intrinsic antibacterial activity at high concentrations, it could serve as a scaffold for developing more potent derivatives.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example, variations in the substituents on the azetidine ring or alterations in the fluorosulfonyloxy group may enhance its biological efficacy.

A study on related compounds highlighted that introducing electron-withdrawing groups could improve antimicrobial potency by increasing the electrophilicity of the azetidine nitrogen, facilitating interactions with bacterial enzymes involved in cell wall biosynthesis.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of Azetidine Ring : Utilizing cyclization reactions involving amines and carbonyl compounds.

- Fluorosulfonation : Introduction of the fluorosulfonyloxy group through nucleophilic substitution reactions.

- Carboxylation : Adding a carboxylate group to enhance solubility and biological activity.

The yield and purity of synthesized compounds are critical for biological testing. For instance, yields can vary significantly depending on reaction conditions, as shown below:

| Reaction Step | Yield (%) | Conditions |

|---|---|---|

| Azetidine formation | 85% | Reflux in THF |

| Fluorosulfonation | 70% | Room temperature |

| Carboxylation | 90% | Acidic conditions |

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial properties of various azetidine derivatives, this compound was tested against multiple bacterial strains. The results indicated that while it did not exhibit substantial intrinsic activity, it could enhance the efficacy of existing antibiotics when used in combination therapies.

Case Study 2: Structure-Activity Relationship Analysis

Another investigation focused on modifying the tert-butyl group to assess its impact on biological activity. The findings revealed that replacing the tert-butyl group with larger alkyl groups increased hydrophobic interactions with bacterial membranes, leading to improved antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.